Ethyl 3,5-difluoro-4-methylbenzoate
Overview
Description
Ethyl 3,5-difluoro-4-methylbenzoate is a chemical compound with the molecular formula C10H10F2O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-difluoro-4-methylbenzoate consists of a benzoate core with ethyl, methyl, and difluoro substituents . The InChI code for this compound is 1S/C10H10F2O2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 3,5-difluoro-4-methylbenzoate is a liquid . Its molecular weight is 200.18 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Derivatives and Synthesis
Ethyl 3,5-difluoro-4-methylbenzoate is involved in various chemical synthesis processes. For instance, it is used in the synthesis of diverse trifluoromethyl heterocycles, employing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey, Pasceri, Lewis, & Moody, 2012). It is also used in the preparation of 3,5-Difluorophenylacetic Acid via the Grignard reaction (Yuan-bin, 2007).
Photochemical Studies
This compound has been a subject in photochemical studies. Photolysis of ethyl 3-azido-4,6-difluorobenzoate, closely related to ethyl 3,5-difluoro-4-methylbenzoate, resulted in the formation of ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate (Andersson, Gräfenstein, Isobe, Erdélyi, & Sydnes, 2017).
Supramolecular Chemistry
In the field of supramolecular chemistry, the derivatives of this compound have been used. A coordination assembly of 3,5-dinitro-4-methylbenzoic acid and Pr(III), synthesized by hydrothermal methods, forms a host structure stable up to 300°C (Varughese & Pedireddi, 2005).
Synthesis of Dendritic Polymers
Ethyl 3,5-dibromobenzoate, closely related to our compound of interest, has been used in synthesizing dendritic polymers. This process includes diazotization and reductive deamination in an ethyl acetate medium (Yun-mei, 2011).
properties
IUPAC Name |
ethyl 3,5-difluoro-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYVGJKGMPCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-difluoro-4-methylbenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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